

A Comprehensive Technical Guide to D-Mannonic acid-1,4-lactone

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Compound of Interest

Compound Name: *D-Mannonic acid-1,4-lactone*

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This document provides an in-depth overview of **D-Mannonic acid-1,4-lactone**, also known as D-Mannono-1,4-lactone. It covers its chemical structure, physicochemical properties, a detailed synthesis protocol, and its role in biochemical research.

Chemical Identity and Structure

D-Mannonic acid-1,4-lactone is a γ -lactone derivative of D-mannonic acid.^[1] It is characterized by a five-membered oxolan-2-one ring structure, which is a cyclic ester.^{[1][2]} This structure arises from the intramolecular cyclization of D-mannonic acid, where the carboxyl group on C1 forms an ester bond with the hydroxyl group on C4. The molecule contains multiple hydroxyl groups, making it a polar compound.^[2]

The stereochemistry of the chiral centers is critical to its identity and biological function.^[1] The systematic IUPAC name for this compound is (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one.^{[3][4]}

Physicochemical and Structural Data

The key quantitative properties of **D-Mannonic acid-1,4-lactone** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	(3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one	[3][4]
Synonyms	D-Mannono-1,4-lactone, D-Mannonic acid γ -lactone	[5][6]
CAS Number	26301-79-1	[4][5][7]
Molecular Formula	C ₆ H ₁₀ O ₆	[3][7][8]
Molecular Weight	178.14 g/mol	[3][4][7]
Appearance	White Crystalline Solid/Powder	[3][8]
Melting Point	150-153 °C	[3][7][8]
Solubility	Soluble in Water (H ₂ O) and Dimethyl Sulfoxide (DMSO)	[3]
Optical Rotation	$[\alpha]^{20}_D = +50^\circ$ to $+54^\circ$ (c=3 in H ₂ O)	[8]
SMILES	<chem>C(=O)O[C@H](O)[C@@H](O)[C@@H](O)O</chem>	[4][7]
InChI Key	SXZYCMUPBBULW-SQOUGZDYSAN	[3][4]

Experimental Protocol: Synthesis of D-Mannonic acid-1,4-lactone

The most direct method for synthesizing **D-Mannonic acid-1,4-lactone** involves the oxidation of D-mannose, followed by acid-catalyzed intramolecular cyclization.[1]

Objective: To synthesize **D-Mannonic acid-1,4-lactone** from D-mannose.

Materials:

- D-mannose
- Bromine water ($\text{Br}_2/\text{H}_2\text{O}$) or Nitric acid (HNO_3)
- Barium carbonate or similar neutralizing agent
- Hydrochloric acid (HCl) or Sulfuric acid (H_2SO_4)
- Deionized water
- Reaction vessel with heating and stirring capabilities
- pH meter
- Rotary evaporator
- Crystallization dish

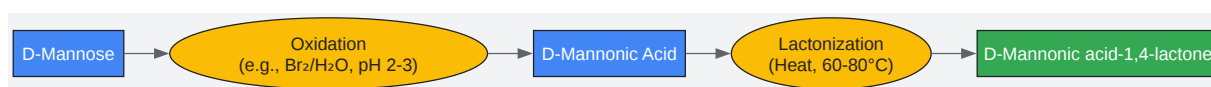
Methodology:

- Oxidation of D-mannose:
 - Dissolve a known quantity of D-mannose in deionized water in the reaction vessel.
 - Slowly add an oxidizing agent, such as bromine water or nitric acid, to the solution while stirring continuously.
 - Maintain the pH of the reaction mixture between 2 and 3.^[1] This acidic condition favors the oxidation of the aldehyde group at the C1 position of D-mannose to a carboxylic acid, forming D-mannonic acid.
 - Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC).
- Neutralization and Salt Removal:
 - Once the oxidation is complete, carefully neutralize the excess acid by adding a base like barium carbonate. This will precipitate the corresponding salt (e.g., barium sulfate).

- Filter the solution to remove the precipitated salts. The resulting filtrate contains D-mannonic acid.
- Lactonization (Intramolecular Cyclization):
 - Concentrate the filtrate containing D-mannonic acid using a rotary evaporator.
 - Acidify the concentrated solution with a strong acid (e.g., HCl) to catalyze the lactonization.
 - Gently heat the acidic solution to between 60–80°C.[1] This promotes the intramolecular esterification between the carboxylic acid group (C1) and the hydroxyl group at the C4 position, leading to the formation of the thermodynamically stable five-membered γ -lactone ring.[1]
- Isolation and Purification:
 - Allow the solution to cool slowly to induce crystallization of **D-Mannonic acid-1,4-lactone**.
 - Collect the white crystals by filtration.
 - Wash the crystals with a small amount of cold solvent to remove impurities.
 - Further purify the product by recrystallization if necessary.
 - Dry the purified crystals under vacuum. The final product should be a white crystalline solid.[3]

Visualization of Synthesis and Biological Application

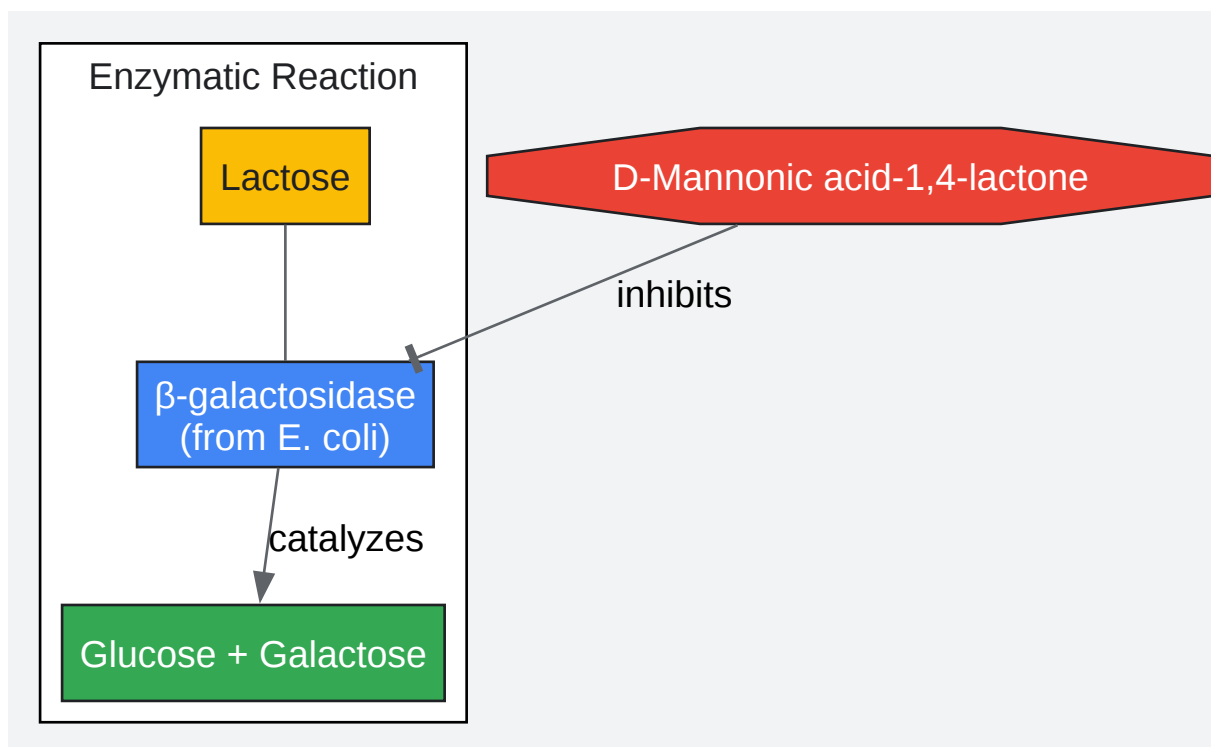
The following diagrams illustrate the synthesis workflow and a key biological application of **D-Mannonic acid-1,4-lactone**.



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Figure 1: Synthesis workflow for **D-Mannonic acid-1,4-lactone**.

D-Mannonic acid-1,4-lactone is recognized for its role as a biochemical tool, specifically as an inhibitor of the enzyme β -galactosidase in *Escherichia coli*.^{[1][9]} This inhibitory action is valuable for studying enzyme-substrate interactions and metabolic pathways.^[1]



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Figure 2: Logical diagram of β -galactosidase inhibition.

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